Pss-(3-glycidyl)propoxy-heptaisobutyl S&
Overview
Description
Pss-(3-glycidyl)propoxy-heptaisobutyl S& is a complex organosilicon compound with the empirical formula C34H74O14Si8 and a molecular weight of 931.63 g/mol . It is also known as 1-(3-glycidyl)propoxy-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique three-dimensional structures and versatile applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(3-glycidyl)propoxy-heptaisobutyl S& typically involves the reaction of heptaisobutyl-substituted octasiloxane with glycidyl propoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Pss-(3-glycidyl)propoxy-heptaisobutyl S& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.
Substitution: The glycidyl group in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pss-(3-glycidyl)propoxy-heptaisobutyl S& has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound is explored for its potential in drug delivery systems and biocompatible materials.
Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which Pss-(3-glycidyl)propoxy-heptaisobutyl S& exerts its effects involves interactions with various molecular targets and pathways. The glycidyl group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules . This interaction can modify the properties of the target molecules, resulting in the desired effects .
Comparison with Similar Compounds
Pss-(3-glycidyl)propoxy-heptaisobutyl S& is unique due to its specific structure and functional groups. Similar compounds include:
- Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted
- Pss-(3-mercapto)propyl-heptaisobutyl substituted
- Pss-octamethyl substituted
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H74O14Si8/c1-27(2)20-50-37-49(17-15-16-35-18-34-19-36-34)38-51(21-28(3)4)42-53(40-50,23-30(7)8)46-56(26-33(13)14)47-54(41-50,24-31(9)10)43-52(39-49,22-29(5)6)45-55(44-51,48-56)25-32(11)12/h27-34H,15-26H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWKQMKBZAVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC6CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H74O14Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399615 | |
Record name | AC1N4CCF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444315-17-7 | |
Record name | AC1N4CCF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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